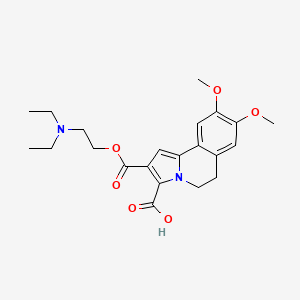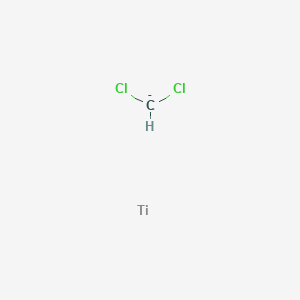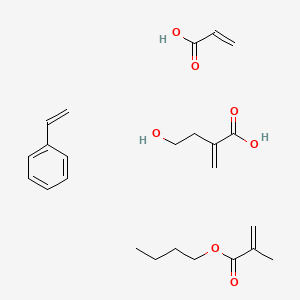
Butyl 2-methylprop-2-enoate;4-hydroxy-2-methylidenebutanoic acid;prop-2-enoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, butyl ester, polymer with ethenylbenzene, 2-hydroxyethyl-2-propenoate and 2-propenoic acid is a complex polymer that finds applications in various industries due to its unique chemical properties. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing distinct characteristics to the final material. The combination of these monomers results in a polymer with enhanced mechanical strength, flexibility, and chemical resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomer components: 2-Propenoic acid, 2-methyl-, butyl ester, ethenylbenzene, 2-hydroxyethyl-2-propenoate, and 2-propenoic acid. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure are achieved .
Industrial Production Methods
In an industrial setting, the production of this polymer is carried out in large-scale reactors where the monomers are mixed in specific ratios. The reaction is initiated by adding a free radical initiator, and the mixture is maintained at a constant temperature to control the rate of polymerization. The resulting polymer is then purified and processed into various forms, such as films, coatings, or molded products .
Analyse Des Réactions Chimiques
Types of Reactions
This polymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties .
Applications De Recherche Scientifique
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals and tissue engineering scaffolds.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s functional groups can interact with various molecular targets, such as proteins or other polymers, leading to changes in their structure and function. These interactions are mediated by specific pathways, including hydrogen bonding, van der Waals forces, and covalent bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, butyl ester: A simpler ester with similar polymerization properties but lacks the additional functional groups present in the target polymer.
2-Propenoic acid, 2-methyl-, methyl ester: Another ester with similar reactivity but different physical properties due to the methyl group.
Ethenylbenzene: A monomer used in the production of polystyrene, offering different mechanical properties compared to the copolymer.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, butyl ester, polymer with ethenylbenzene, 2-hydroxyethyl-2-propenoate and 2-propenoic acid lies in its combination of monomers, which imparts a balance of flexibility, strength, and chemical resistance. This makes it suitable for a wide range of applications that require these specific properties .
Propriétés
Numéro CAS |
34268-75-2 |
|---|---|
Formule moléculaire |
C24H34O7 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
butyl 2-methylprop-2-enoate;4-hydroxy-2-methylidenebutanoic acid;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H14O2.C8H8.C5H8O3.C3H4O2/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-4(2-3-6)5(7)8;1-2-3(4)5/h2,4-6H2,1,3H3;2-7H,1H2;6H,1-3H2,(H,7,8);2H,1H2,(H,4,5) |
Clé InChI |
LHHXVVDSJGBNDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(=C)C.C=CC1=CC=CC=C1.C=CC(=O)O.C=C(CCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


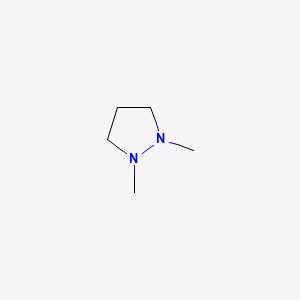
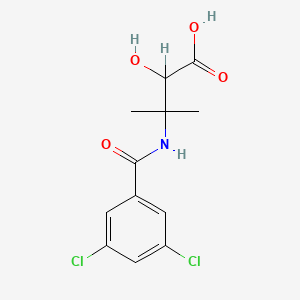
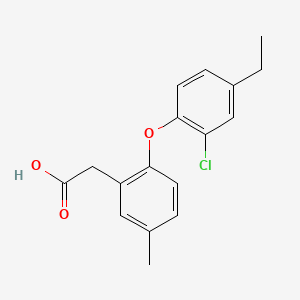

![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
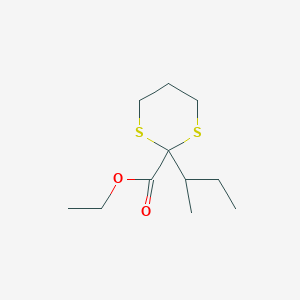

![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
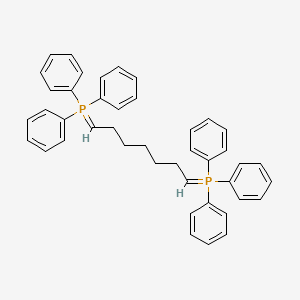
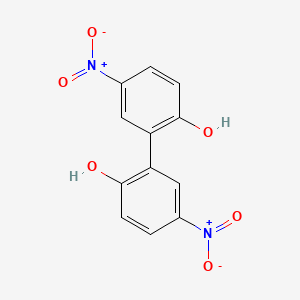
![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
